N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S3/c1-2-27-17-22-21-16(29-17)19-13(23)6-10-7-28-15(18-10)20-14(24)9-3-4-11-12(5-9)26-8-25-11/h3-5,7H,2,6,8H2,1H3,(H,18,20,24)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATXBWVSIYMCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that incorporates multiple bioactive moieties. The 1,3,4-thiadiazole ring is particularly notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : Cyclization of thiourea derivatives with ethyl bromide.
- Thiazole Attachment : Nucleophilic substitution reactions to attach the thiazole moiety.
- Final Assembly : Condensation with benzo[d][1,3]dioxole derivatives to form the final product.
The synthetic routes require precise conditions to achieve high yields and purity.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety have shown significant antimicrobial effects against various pathogens. Studies indicate that derivatives exhibit activity against bacteria and fungi due to their ability to disrupt cellular processes .
Anti-inflammatory Effects
Research has demonstrated that thiadiazole derivatives can inhibit inflammatory pathways. The mechanism often involves blocking the production of pro-inflammatory cytokines and mediators .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Study : A study evaluated a series of thiadiazole compounds for antimicrobial activity against E. coli and S. aureus. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity .
- Anti-inflammatory Research : In vivo studies showed that specific thiadiazole derivatives significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways .
- Anticancer Activity : A recent investigation into a related compound demonstrated its ability to inhibit cell proliferation in breast cancer cell lines through cell cycle arrest mechanisms .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
- Interaction with DNA : Certain compounds can intercalate with DNA or inhibit topoisomerases, affecting replication and transcription processes.
Data Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to thiadiazoles and thiazoles. For instance:
- Case Study : A derivative of thiadiazole was tested against various bacterial strains, showing significant antimicrobial activity. The compound exhibited effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
| Compound | Target Pathogen | Activity |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | Effective |
| Thiadiazole Derivative | Escherichia coli | Effective |
Anticancer Potential
The anticancer properties of N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have been explored through various mechanisms:
- Mechanism : The compound may inhibit key enzymes involved in cell division, leading to reduced proliferation of cancer cells. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 8.9 | Apoptosis Induction |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with various biological targets:
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving thiadiazole and thiazole intermediates. A common approach involves:
- Step 1 : Reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with a bromoacetylated thiazole derivative in dry acetone under reflux with anhydrous potassium carbonate as a base .
- Step 2 : Coupling the resulting intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (reflux vs. room temperature), and catalyst loading to improve yield and purity. For example, recrystallization from ethanol enhances crystallinity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- IR Spectroscopy : Validates functional groups (e.g., C=O at ~1680 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethylthio group at δ 1.3–1.5 ppm for CH₃ and δ 3.0–3.2 ppm for SCH₂) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for structurally similar thiadiazole derivatives .
Q. How is the preliminary biological activity of this compound assessed?
- In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic populations .
- Cell cycle analysis : Propidium iodide staining identifies arrest phases (e.g., G1/S or G2/M) .
Advanced Research Questions
Q. How can molecular docking elucidate potential targets and binding modes?
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2) based on structural analogs .
- Docking workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key steps:
- Critical interactions : Hydrogen bonds with Thr766 (EGFR) or π-π stacking with Phe856 may explain activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the ethylthio group (e.g., replace with methylthio or phenylthio) to assess steric/electronic effects on potency .
- Bioisosteric replacement : Swap the benzo[d][1,3]dioxole moiety with isosteres like coumarin or indole to modulate lipophilicity .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) using software like Discovery Studio .
Q. What mechanistic insights can be gained from studying reaction intermediates?
- Isolation of intermediates : Use TLC or HPLC to track reaction progress and isolate unstable species (e.g., bromoacetylated intermediates) .
- Kinetic studies : Vary reaction parameters (temperature, concentration) to determine rate-limiting steps via Eyring plots .
- Spectroscopic monitoring : In situ IR or NMR detects transient intermediates (e.g., acyl azides in coupling steps) .
Q. How can computational methods optimize synthetic pathways?
- Reaction prediction : Tools like ICReDD integrate quantum mechanics (e.g., DFT for transition state analysis) and machine learning to predict feasible routes .
- Condition screening : Bayesian optimization algorithms narrow solvent/catalyst combinations, reducing experimental iterations .
- Energy profiling : Identify exothermic steps (e.g., cyclization) requiring controlled heating to avoid side reactions .
Q. What approaches address low bioavailability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Nanocarrier systems : Encapsulate in PEGylated liposomes or PLGA nanoparticles for sustained release .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ethylthio oxidation) for deuteration or fluorination .
Q. How should contradictory cytotoxicity data across studies be resolved?
- Variable factors : Control cell passage number, serum concentration, and assay incubation time to minimize discrepancies .
- Dose-response validation : Repeat experiments with independent batches of the compound to rule out impurity effects .
- Target profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects in resistant cell lines .
Q. Can this compound exhibit multi-target inhibition, and how is this evaluated?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING database) to predict synergistic pathways .
- In vivo models : Test in xenograft models with dual-target inhibitors (e.g., PI3K/mTOR inhibitors) to assess combinatorial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
